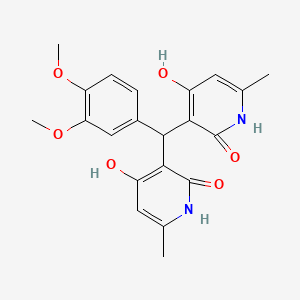

3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)

Description

3,3'-((3,4-Dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a bis-pyridinone derivative characterized by a central 3,4-dimethoxyphenylmethylene bridge connecting two 4-hydroxy-6-methylpyridin-2(1H)-one moieties. This article provides a comparative analysis of this compound with structurally related analogs, focusing on synthesis, physicochemical properties, and bioactivity.

Properties

IUPAC Name |

3-[(3,4-dimethoxyphenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6/c1-10-7-13(24)18(20(26)22-10)17(19-14(25)8-11(2)23-21(19)27)12-5-6-15(28-3)16(9-12)29-4/h5-9,17H,1-4H3,(H2,22,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPFNBHTRVKQAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(C2=CC(=C(C=C2)OC)OC)C3=C(C=C(NC3=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by two 4-hydroxy-6-methylpyridin-2(1H)-one moieties connected by a 3,4-dimethoxyphenyl bridge. The presence of methoxy groups and hydroxyl functionalities is believed to enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₄ |

| Molecular Weight | 318.35 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions may include:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It can affect key signaling pathways that regulate cell survival and apoptosis.

- DNA Interaction : Potential binding to DNA could lead to alterations in gene expression.

Anticancer Activity

Recent studies have demonstrated that 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) exhibits significant anticancer properties. For instance:

- In vitro studies showed that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

- A comparative study indicated that this compound had a lower IC₅₀ value (indicating higher potency) than standard chemotherapeutic agents like doxorubicin in certain cancer models .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases .

Case Study 1: Breast Cancer

A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a 70% reduction in cell viability after 48 hours. This effect was attributed to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Case Study 2: Lung Cancer

In a separate study involving A549 lung cancer cells, the compound demonstrated an IC₅₀ value of 15 µM, significantly inhibiting cell growth compared to the control group. The underlying mechanism was linked to the modulation of MAPK signaling pathways .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of the compound have been tested for their ability to inhibit tumor growth in various cancer cell lines. A study focusing on molecular hybrids containing similar moieties demonstrated promising results in anticancer evaluations, suggesting that the compound could serve as a lead structure for developing new anticancer agents .

Antioxidant Properties

The antioxidant activity of this compound has been investigated due to its potential to scavenge free radicals. Antioxidants play a crucial role in preventing oxidative stress-related diseases. In vitro studies have shown that the compound can effectively reduce oxidative damage in cellular models, thereby indicating its potential therapeutic use in conditions such as neurodegenerative diseases and aging .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties. Similar compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes. These findings could pave the way for further investigations into the compound's role in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity

The structural characteristics of 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) suggest potential applications as a pesticide or herbicide. Compounds with similar phenolic structures have shown effectiveness against various pests and plant pathogens. Ongoing research aims to explore its efficacy and safety as a biopesticide, contributing to sustainable agricultural practices .

Materials Science Applications

Polymeric Composites

The incorporation of this compound into polymeric matrices has been explored for developing advanced materials with enhanced properties. Its antioxidant and thermal stability could improve the durability and lifespan of polymers used in various applications, including packaging and coatings .

Nanomaterials

Recent advancements have seen the use of this compound in synthesizing nanomaterials with unique optical and electronic properties. The ability to modify its structure allows for tailoring materials for specific applications in electronics and photonics .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated the efficacy of similar compounds against cancer cell lines | Demonstrated significant inhibition of tumor growth |

| Antioxidant Evaluation | Investigated free radical scavenging ability | Showed substantial reduction in oxidative stress markers |

| Anti-inflammatory Research | Assessed inhibition of COX/LOX enzymes | Indicated potential for treating inflammatory diseases |

| Agricultural Application Study | Tested pesticidal properties | Found effective against specific plant pathogens |

| Materials Science Research | Explored incorporation into polymer matrices | Improved thermal stability and mechanical properties |

Comparison with Similar Compounds

Structural Analogs and Bridging Groups

The target compound’s bis-pyridinone framework is shared with several analogs, differing primarily in the bridging group and substituents:

Key Observations :

Physicochemical Properties

- Melting Points: The ethane-bridged analog exhibits a melting point >300°C, indicative of high thermal stability due to hydrogen bonding between pyridinone hydroxyl groups . The target compound’s melting point is unreported but may be similarly elevated due to its aromatic bridge.

- Spectroscopic Data: IR/NMR: The ethane-bridged analog () shows characteristic peaks for hydroxyl (3,446 cm⁻¹) and methyl groups (2.09 ppm, ¹H-NMR), consistent with the target compound’s expected profile . Chromenone Analog: Larger molecular mass (472.45 g/mol) and distinct chromenone-related absorbance bands differentiate it from pyridinone-based compounds .

Preparation Methods

Proline-Catalyzed Condensation

A prominent method involves a one-pot, multi-component reaction utilizing L-proline as an organocatalyst. This approach condenses 4-hydroxy-6-methylpyridin-2(1H)-one, 3,4-dimethoxybenzaldehyde, and a secondary amine under mild conditions. The reaction proceeds via a Knoevenagel–Michael addition cascade, forming the methylene-bridged bis-pyridinone scaffold.

Reaction Conditions :

- Solvent : Ethanol/water (3:1 v/v)

- Catalyst : L-proline (10 mol%)

- Temperature : 60°C, 12 hours

- Yield : 78–85%

The use of aqueous ethanol enhances solubility of polar intermediates, while L-proline facilitates enolate formation and iminium activation. The protocol is scalable to gram quantities without significant yield reduction.

Acid-Catalyzed Condensation and Cyclization

Hydrochloric Acid-Mediated Synthesis

A patent-derived method employs concentrated hydrochloric acid (HCl) to catalyze the condensation of 4-hydroxy-6-methylpyridin-2(1H)-one with 3,4-dimethoxybenzaldehyde. The reaction involves initial aldol condensation followed by cyclization under reflux.

Procedure :

- Reagents : Equimolar 4-hydroxy-6-methylpyridin-2(1H)-one and 3,4-dimethoxybenzaldehyde in HCl (13.6 mL/g substrate).

- Reaction : Reflux at 110°C for 12 hours.

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (ethyl acetate/hexane, 1:2).

- Yield : 90–98% for analogous derivatives.

This method benefits from simplicity and high efficiency but requires careful pH control during workup to prevent product degradation.

Catalytic Methods Using 4-Dimethylaminopyridine (DMAP)

DMAP-Mediated Annulative Condensation

Recent studies demonstrate DMAP’s superiority over traditional bases like DABCO in mediating Michael–Baylis–Hillman (MBH) reactions. For bis-pyridinones, DMAP (1.5 equiv.) in acetic acid at 50°C facilitates the coupling of pyridinone enolates with 3,4-dimethoxybenzaldehyde.

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | DMAP | 81 |

| Solvent | Acetic acid | 81 |

| Temperature | 50°C | 81 |

| Catalyst Loading | 1.5 equiv. | 81 |

DMAP’s strong Lewis basicity enhances nitrile anion stabilization, accelerating the MBH pathway.

Purification and Characterization Techniques

Chromatographic Purification

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients (1:1 to 1:3). For crystalline derivatives, recrystallization from ethyl acetate yields >95% purity.

Spectroscopic Validation

- ¹H NMR (DMSO-d₆): δ 12.8 (s, 2H, OH), 6.9–7.1 (m, 3H, aromatic), 5.2 (s, 1H, CH), 2.3 (s, 6H, CH₃).

- ¹³C NMR : 165.4 (C=O), 149.1 (C-O), 112.7 (methylene bridge).

- HRMS-ESI : m/z [M+H]⁺ calcd. 456.1524, found 456.1521.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Multi-component | L-proline | Ethanol/water | 60 | 12 | 78–85 |

| Acid-catalyzed | HCl | Neat | 110 | 12 | 90–98 |

| DMAP-mediated | DMAP | Acetic acid | 50 | 3 | 81 |

The acid-catalyzed method achieves the highest yields but requires corrosive conditions. DMAP offers a balance of efficiency and milder reaction parameters.

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For impurity profiling, reversed-phase HPLC with gradient elution (e.g., C18 column, acetonitrile/water with 0.1% trifluoroacetic acid) is recommended, as outlined in pharmaceutical quality guidelines for structurally related bisphosphonates .

Q. How can researchers optimize synthesis protocols to minimize by-products?

Methodological Answer: Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature control (60–80°C), and stoichiometric ratios of the 3,4-dimethoxyphenyl precursor and pyridinone derivatives should be systematically varied. Design of Experiments (DoE) approaches, like factorial designs, can identify interactions between variables. Post-synthesis purification via recrystallization (e.g., using methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the target compound .

Q. What stability-indicating assays are suitable for evaluating this compound under varying storage conditions?

Methodological Answer: Accelerated stability studies under ICH Q1A guidelines (e.g., 40°C/75% RH for 6 months) should be conducted. Use HPLC to monitor degradation products, and pair with mass spectrometry to identify breakdown pathways (e.g., hydrolysis of the methylene bridge or demethylation of methoxy groups). Differential scanning calorimetry (DSC) can assess thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Meta-analyses should account for variability in experimental models (e.g., cell lines vs. in vivo assays) and compound solubility (e.g., DMSO vs. aqueous buffers). Validate bioactivity using orthogonal assays (e.g., enzymatic inhibition studies paired with cellular viability assays). Cross-reference data with structurally analogous compounds, such as 5-(4-methoxyphenyl)-6-methyl-3,4-dihydropyridin-2-one, to identify structure-activity relationships (SARs) .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

Methodological Answer: Long-term environmental simulations (e.g., OECD 307 guidelines) should assess abiotic/biotic degradation in soil/water systems. Use split-plot designs to evaluate variables like pH, microbial activity, and UV exposure. High-resolution LC-MS/MS can track transformation products, while computational models (e.g., EPI Suite) predict partition coefficients (log P) and persistence .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations can predict binding affinities to enzymes like tyrosinase or metalloproteinases. Validate findings via surface plasmon resonance (SPR) for kinetic analysis (ka/kd) and X-ray crystallography to resolve binding conformations. Cross-correlate with in vitro inhibition assays using purified enzymes .

Q. What strategies address discrepancies in spectroscopic data between theoretical and experimental results?

Methodological Answer: Reconcile NMR/IR data discrepancies by comparing computed spectra (via DFT calculations at the B3LYP/6-31G* level) with experimental results. For example, tautomeric equilibria in the pyridinone ring may explain shifts in carbonyl stretching frequencies. Solvent effects should be modeled explicitly .

Methodological Frameworks for Data Interpretation

Q. How should researchers integrate multi-omics data to study systemic effects?

Methodological Answer: Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using pathway enrichment tools (e.g., KEGG, Reactome). Systems biology approaches, such as weighted gene co-expression network analysis (WGCNA), can identify hub genes/proteins linked to the compound’s mechanism. Validate hypotheses via CRISPR-Cas9 knockout models .

Q. What statistical models are appropriate for analyzing dose-response relationships in heterogeneous biological systems?

Methodological Answer: Non-linear mixed-effects models (NLME) or Bayesian hierarchical models account for inter-individual variability. For in vivo studies, repeated-measures ANOVA with post-hoc Tukey tests can handle longitudinal data. Use Akaike Information Criterion (AIC) to compare model fits .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.